molecular formula C9H18NNaS2 B15346113 Sodium diisobutyldithiocarbamate CAS No. 2219-18-3

Sodium diisobutyldithiocarbamate

Cat. No.: B15346113
CAS No.: 2219-18-3
M. Wt: 227.4 g/mol
InChI Key: IUAIJFLWVIJYQA-UHFFFAOYSA-M
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Description

Sodium Diisobutyldithiocarbamate is a chemical reagent designated strictly For Research Use Only (RUO) and is not intended for diagnostic or personal use. As a dithiocarbamate salt, it primarily functions as a potent chelating agent for various transition metal ions. This property makes it highly valuable in metallurgical research applications, where it can act as a collector in the froth flotation process for sulfide ores, aiding in the separation and recovery of specific metals . In laboratory research, its metal-binding characteristics are exploited for the analysis and determination of metal content in various samples. Furthermore, dithiocarbamate compounds are known to exhibit enzyme inhibitory effects, particularly against superoxide dismutase, which positions them as compounds of interest in biochemical and pharmacological studies investigating oxidative stress pathways . Researchers value this compound for its selectivity and effectiveness in these specialized applications. The handling and storage of this reagent should be conducted in accordance with its safety data sheet to ensure a safe laboratory environment.

Properties

CAS No.

2219-18-3

Molecular Formula

C9H18NNaS2

Molecular Weight

227.4 g/mol

IUPAC Name

sodium;N,N-bis(2-methylpropyl)carbamodithioate

InChI

InChI=1S/C9H19NS2.Na/c1-7(2)5-10(9(11)12)6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,11,12);/q;+1/p-1

InChI Key

IUAIJFLWVIJYQA-UHFFFAOYSA-M

Canonical SMILES

CC(C)CN(CC(C)C)C(=S)[S-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Sodium Diisobutyldithiocarbamate

Synthesis Routes and Reaction Mechanisms

The preparation of sodium diisobutyldithiocarbamate and related dithiocarbamates can be achieved through several synthetic strategies, each with distinct mechanistic features and suitability for different applications.

One-Pot Synthetic Approaches

One-pot syntheses offer an efficient and atom-economical route to dithiocarbamates, minimizing waste and simplifying procedures. A prominent one-pot method involves the reaction of an amine, carbon disulfide, and an alkyl halide under solvent-free conditions. organic-chemistry.org This approach is lauded for its mild reaction conditions and high yields, making it suitable for large-scale industrial production. organic-chemistry.org The reaction proceeds smoothly at room temperature, yielding S-alkyl dithiocarbamates with excellent efficiency. organic-chemistry.org

Another versatile one-pot synthesis involves the reaction of N-tosylhydrazones, carbon disulfide, and amines. sigmaaldrich.comresearchgate.net This method is notable for its ability to utilize a wide range of starting materials, including tosylhydrazones derived from various aromatic and aliphatic ketones or aldehydes, to produce dithiocarbamates in good to excellent yields. researchgate.net The in-situ generation of N-tosylhydrazones further simplifies the process, allowing for a three-component reaction between a carbonyl compound, carbon disulfide, and an amine in the presence of 4-methylbenzenesulfonohydrazide. researchgate.net

Insertion Reaction Mechanisms

Insertion reactions are fundamental to the synthesis of dithiocarbamates. wikipedia.org The archetypal synthesis involves the insertion of carbon disulfide (CS₂) into a metal-amide bond. In the case of this compound, this would conceptually involve the reaction of sodium diisobutylamide with CS₂.

More broadly, insertion reactions in organometallic chemistry are crucial for forming carbon-sulfur bonds. umb.edu For instance, the insertion of coordinated alkenes into metal-hydride (M-H) bonds is a key step in many catalytic processes and results in the formation of metal-alkyl bonds. umb.edu While not a direct synthesis of the dithiocarbamate (B8719985) itself, these principles underpin the reactivity of the organosulfur moiety. The stereochemistry of such insertion reactions is typically syn, preserving the stereochemistry at both reacting carbons. umb.edu

Replacement (Substitution) Reaction Pathways for High Purity Synthesis

High-purity this compound is often synthesized through a straightforward substitution reaction. The most common method involves the reaction of diisobutylamine (B89472) with carbon disulfide in the presence of a base like sodium hydroxide (B78521). asianpubs.org

A general representation of this reaction is: R₂NH + CS₂ + NaOH → R₂NCS₂Na + H₂O

In a typical laboratory-scale synthesis, diisobutylamine and sodium hydroxide are dissolved in a suitable solvent, such as methanol, and carbon disulfide is added dropwise to the stirred mixture at room temperature. asianpubs.org The product, this compound, precipitates from the reaction mixture and can be isolated by filtration. asianpubs.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis and its subsequent reactions. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

For instance, in the copper-catalyzed S-arylation of sodium dialkyldithiocarbamates, a screening of various copper catalysts revealed that copper(I) bromide (CuBr) provided superior yields. researchgate.net The optimization process also identified that N,N-dimethylformamide (DMF) was the most effective solvent and 80°C was the optimal reaction temperature. researchgate.net Further refinement showed that an equivalent ratio of 2:1 for the sodium dialkyldithiocarbamate to the aryl boronic acid was ideal. researchgate.net

In other reaction systems, such as the synthesis of aza-chromone derivatives, the choice of base and solvent significantly impacts the selective formation of different products. researchgate.net For example, using a specific palladium catalyst in DMF with diisopropylethylamine (DIPEA) as the base under a carbon monoxide atmosphere at 50°C was found to be optimal for the desired product. researchgate.net The use of other solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (CH₃CN) resulted in decreased yields. researchgate.net Bayesian optimization has also emerged as a powerful tool for discovering novel reaction conditions and improving stereoselectivity in complex reactions. nih.gov

Table 1: Optimization of Reaction Conditions for S-arylation of Sodium Dimethyldithiocarbamate researchgate.net

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
7CuI (10)-DMF8055
8CuBr (10)-DMF8059
16CuBr (10)1,10-phenanthroline (5)DMF80-
17CuBr (10)1,10-phenanthroline (10)DMF80-
18CuBr (10)1,10-phenanthroline (15)DMF80-
19CuBr (10)1,10-phenanthroline (10)DMF60-
20CuBr (10)1,10-phenanthroline (10)DMF70-
22CuBr (10)1,10-phenanthroline (10)DMF80-
24CuBr (10)1,10-phenanthroline (10)Toluene80-
25CuBr (10)1,10-phenanthroline (10)Dioxane80-
26CuBr (10)1,10-phenanthroline (10)CH3CN80-
27CuBr (10)1,10-phenanthroline (10)THF80-
32CuBr (10)1,10-phenanthroline (10)DMF80-

Derivatization and Chemical Modification Studies

This compound serves as a versatile precursor for the synthesis of various other organosulfur compounds, most notably thiuram disulfides.

Formation of Thiuram Disulfides and Related Compounds

Thiuram disulfides are readily prepared by the oxidation of the corresponding dithiocarbamate salts. wikipedia.org Common oxidizing agents for this transformation include chlorine, hydrogen peroxide, and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). wikipedia.orgnih.gov The general reaction is as follows:

2 R₂NCS₂Na + [O] → (R₂NC(S)S)₂ + 2 Na⁺

where [O] represents an oxidizing agent.

The resulting thiuram disulfides are characterized by a disulfide (S-S) bond linking two dithiocarbamate units. wikipedia.org These compounds are themselves valuable reagents and can undergo further chemical transformations. For example, they can be reduced back to dithiocarbamates or react with Grignard reagents to form esters of dithiocarbamic acid. wikipedia.org

Interestingly, the oxidation of dithiocarbamates can also be influenced by the presence of certain metal ions. nih.gov For instance, iron(III) dithiocarbamates have been shown to spontaneously and rapidly form thiuram disulfides in buffer solutions, a phenomenon not observed with copper(II), zinc(II), or sodium dithiocarbamates alone. nih.gov However, the addition of a ferric salt can induce the oxidation of sodium diethyldithiocarbamate (B1195824). nih.gov

Alkylation Reactions and Functionalized Derivatives

The alkylation of this compound is a fundamental transformation that leads to the formation of dithiocarbamate esters. This reaction proceeds via the nucleophilic attack of the dithiocarbamate anion on an electrophilic carbon atom of an alkylating agent, resulting in the displacement of a leaving group and the formation of a new carbon-sulfur bond.

A general strategy for this synthesis involves reacting this compound with an alkylating agent, such as an alkyl halide, in a suitable solvent. asianpubs.org For example, the reaction with phenacyl bromide yields the corresponding phenacyl-diisobutyldithiocarbamate, a functionalized derivative incorporating a keto group. asianpubs.orgasianpubs.org The synthesis is typically carried out by first preparing the sodium salt from diisobutylamine, carbon disulfide, and sodium hydroxide, and then introducing the alkylating agent. asianpubs.orgresearchgate.net

Modern synthetic methods have also explored more environmentally benign approaches. One such method is the "hydrogen borrowing" reaction, which uses alcohols as alkylating agents catalyzed by a hydroxyapatite-supported copper nano-catalyst. nih.gov This strategy offers a broad substrate scope and high product yields using readily available starting materials. nih.gov The versatility of alkylation is further demonstrated by the use of various functionalized alkylating agents, such as allyl-2-chloroacetate and 4-(chloromethyl)-1,3-dioxolane, to synthesize esters with specific functionalities. nih.gov

Reaction Type Alkylating Agent Example Resulting Derivative Class Key Features
Standard Alkylation Phenacyl bromideKeto-functionalized dithiocarbamateIntroduces a carbonyl group for further modification. asianpubs.orgasianpubs.org
Functional Group Introduction Allyl-2-chloroacetateEster-functionalized dithiocarbamateCreates bifunctional molecules with potential for polymerization or further reaction. nih.gov
Hydrogen Borrowing Benzyl alcoholS-benzyl dithiocarbamateEnvironmentally benign, uses alcohols instead of halides, requires a specific catalyst. nih.govresearchgate.net

Synthesis of Methylene (B1212753) Bis(dithiocarbamate) Analogues

A significant application of the alkylation of this compound is the synthesis of methylene bis(diisobutyldithiocarbamate). This molecule is an important ashless antioxidant and extreme pressure additive used in petroleum-based products like lubricants. epo.org It is prepared by using a dihaloalkane, specifically dichloromethane, as the alkylating agent, which links two dithiocarbamate units together. wikipedia.org

The synthesis is typically a two-step process conducted in an aqueous or mixed-solvent system. epo.orggoogle.com

Formation of the Dithiocarbamate Salt : Diisobutylamine is reacted with carbon disulfide in the presence of an aqueous solution of sodium hydroxide. Careful control of the reaction temperature is critical. epo.org

Alkylation : Dichloromethane is then added to the resulting this compound solution. google.com This step is highly exothermic, and maintaining a low temperature is crucial for achieving a high-quality product with good color properties. epo.org

Industrial processes described in patents emphasize the importance of rigorous temperature control, often keeping the reaction with carbon disulfide at or below 15°C. epo.orggoogle.com After the alkylation is complete, the process involves phase separation, washing with water to remove inorganic salts like sodium chloride, and vacuum stripping to remove residual solvents and volatile impurities. epo.orggoogle.com

Parameter Condition Purpose Reference
Primary Reactants Diisobutylamine, Carbon Disulfide, Sodium HydroxideFormation of this compound epo.orggoogle.com
Alkylating Agent DichloromethaneForms the methylene bridge between two dithiocarbamate units wikipedia.orggoogle.com
Temperature (CS₂ Addition) ≤ 15°CTo control the exothermic reaction and ensure product quality epo.orggoogle.com
Temperature (Alkylation) Starts at ~45°C, controlledTo manage the highly exothermic alkylation step epo.orggoogle.com
Post-Reaction Workup Phase separation, washing, vacuum strippingPurification of the final product epo.orggoogle.com

Exploration of Polyfunctional Dithiocarbamate Ligands

While simple dithiocarbamate esters are common, this compound is also a building block for creating polyfunctional ligands. These ligands possess multiple donor atoms and can coordinate to metal centers in various ways, making them of interest in coordination chemistry and materials science. Although polyfunctional dithiocarbamate ligands are generally less common than their monofunctional counterparts, they represent an area of synthetic exploration. nih.gov

Methylene bis(diisobutyldithiocarbamate), as described in the previous section, is a primary example of a polyfunctional ligand. It can act as a bidentate ligand, chelating to a single metal center through two sulfur atoms from each dithiocarbamate group or bridging two different metal centers.

More complex polyfunctional systems can also be synthesized. For instance, the dithiocarboxylation of a pre-formed dithiocarbamate derivative can introduce additional sulfur-containing groups. asianpubs.orgasianpubs.org An example is the synthesis of (1-benzoyl-2,2-dibutylthio)vinyl dibutyl dithiocarbamates, which creates a molecule containing multiple sulfur donor atoms and a carbonyl oxygen, all of which are potential coordination sites for metal ions. asianpubs.orgresearchgate.net The development of such ligands from dithiocarbamate precursors allows for the synthesis of novel metal complexes and materials. nih.gov

Chelation Behavior and Bonding Modes of Diisobutyldithiocarbamate

Monodentate, Bidentate, and Bridging Coordination Geometries

The diisobutyldithiocarbamate ligand can adopt several coordination modes, including monodentate, bidentate, and bridging geometries. researchgate.net

Monodentate Coordination: In this mode, only one of the sulfur atoms of the dithiocarbamate group forms a bond with the metal center. This type of coordination is less common for dithiocarbamates, which typically prefer to form a more stable chelate ring through bidentate coordination.

Bidentate Coordination: This is the most common coordination mode for the diisobutyldithiocarbamate ligand. semanticscholar.org Both sulfur atoms coordinate to the same metal ion, forming a four-membered chelate ring. semanticscholar.org This bidentate chelation results in a stable complex due to the chelate effect. The coordination can be either symmetric, with two equal metal-sulfur bond lengths, or asymmetric (anisobidentate), where the two metal-sulfur bonds have different lengths. researchgate.netresearchgate.net The bidentate nature of the diisobutyldithiocarbamate ligand in its complexes with 3d transition metals has been confirmed through infrared (IR) spectroscopy. semanticscholar.org

Bridging Coordination: The diisobutyldithiocarbamate ligand can also act as a bridging ligand, connecting two metal centers. This can occur in several ways. For instance, each sulfur atom can bond to a different metal ion. Alternatively, one sulfur atom can be terminal to one metal while the other bridges to a second metal. A notable example is a dimeric rhenium complex where the sulfur atoms of the diisobutyldithiocarbamate ligands bridge the two rhenium atoms.

Formation of Chelate Rings and Structural Dynamics

The formation of a four-membered MS₂C chelate ring is a defining characteristic of the bidentate coordination of the diisobutyldithiocarbamate ligand. semanticscholar.org The geometry of this ring is influenced by the electronic and steric properties of both the metal ion and the isobutyl groups on the nitrogen atom.

The structural dynamics of these complexes, particularly the fluxional behavior, can be investigated using techniques like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org Such studies can provide insights into processes like the interconversion of different coordination geometries or restricted rotation around the C-N bond within the dithiocarbamate ligand. For some metal dithiocarbamate complexes, variable temperature NMR has revealed hindered rotation about the C-N bonds. researchgate.net For instance, in molybdenum and tungsten dinitrosyl-dithiocarbamato complexes, a rapid interconversion of the N-methyl groups is observed at higher temperatures, suggesting a fluxional process. The mechanism for such rearrangements is often proposed to involve the partial dissociation of a dithiocarbamate ligand.

Role of Sulfur Donor Atoms in Metal Complexation

Infrared spectroscopy is a valuable tool for probing the coordination of the dithiocarbamate ligand. The position of the ν(C-N) and ν(C-S) stretching bands provides information about the coordination mode. In bidentate diisobutyldithiocarbamate complexes, the ν(C-N) stretching frequency is observed in the range of 1470-1520 cm⁻¹, while the ν(C-S) frequency appears around 980-987 cm⁻¹. researchgate.net The presence of a single ν(C-S) band in this region is indicative of symmetric bidentate coordination. semanticscholar.org The metal-sulfur stretching frequency, ν(M-S), is typically observed in the far-infrared region, for instance, in the 386-396 cm⁻¹ range for 3d transition metal complexes of diisobutyldithiocarbamate, further confirming the coordination through the sulfur atoms. semanticscholar.org

Complex Formation with Diverse Metal Ions

The diisobutyldithiocarbamate ligand forms stable complexes with a wide variety of metal ions, including those from the d-block and p-block of the periodic table.

Interactions with 3d Series Transition Metals

Diisobutyldithiocarbamate readily forms complexes with first-row transition metals. The synthesis of complexes with Chromium(III), Manganese(II), Iron(III), Cobalt(II), Nickel(II), Copper(II), and Zinc(II) has been reported. semanticscholar.org Elemental analysis of these complexes reveals a stoichiometry of 1:3 for Cr(III) and Fe(III) and 1:2 for Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). semanticscholar.org

Conductivity measurements of these complexes in solution indicate their non-electrolytic nature. semanticscholar.org Infrared spectral data confirms the bidentate coordination of the diisobutyldithiocarbamate ligand in all these complexes. semanticscholar.org This results in tetracoordinated geometries for the divalent metal ions and hexacoordinated geometries for the trivalent metal ions. semanticscholar.org

Table 1: Physicochemical Data for 3d Transition Metal Complexes of Diisobutyldithiocarbamate Data sourced from Mohammad Tarique (2011). semanticscholar.org

CompoundColorMetal:Ligand RatioMolar Conductance (ohm⁻¹cm²mol⁻¹)
Cr(S₂CN(i-Bu)₂)₃Greenish1:32.54
Mn(S₂CN(i-Bu)₂)₂Yellowish White1:21.78
Fe(S₂CN(i-Bu)₂)₃Dark Brown1:34.88
Co(S₂CN(i-Bu)₂)₂Green1:23.24
Ni(S₂CN(i-Bu)₂)₂Green1:22.88
Cu(S₂CN(i-Bu)₂)₂Brownish Black1:23.56
Zn(S₂CN(i-Bu)₂)₂White1:22.12

Note: i-Bu represents the isobutyl group.

Complexation with P-Block Metal Ions

Diisobutyldithiocarbamate also forms stable complexes with p-block metal ions such as lead and tin. The coordination chemistry of these complexes often reveals interesting structural features.

The synthesis of lead(II) dithiocarbamate complexes is also well-established, often proceeding via the reaction of a lead(II) salt with a soluble dithiocarbamate salt. nih.gov These complexes can serve as single-source precursors for the synthesis of lead sulfide (B99878) (PbS) nanoparticles. nih.govresearchgate.net The crystal structures of lead(II) dithiocarbamate complexes often show a distorted tetrahedral geometry around the lead(II) ion. researchgate.net

Advanced Characterization Techniques and Spectroscopic Analysis

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of dithiocarbamate (B8719985) compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about bond vibrations, electronic energy levels, and the environment of specific nuclei can be obtained.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for characterizing dithiocarbamate complexes. The analysis of vibrational frequencies provides critical information about the coordination mode of the dithiocarbamate ligand. Two spectral regions are of particular diagnostic importance: the 1470-1520 cm⁻¹ region for the ν(C-N) stretching vibration (the "thioureide" band) and the 980-987 cm⁻¹ region for the ν(C-S) stretching vibration.

The position of the ν(C-N) band indicates the degree of double-bond character between the carbon and nitrogen atoms of the N-CSS moiety. A shift to higher frequency upon complexation suggests an increased contribution from the resonance form where a double bond exists between the nitrogen and carbon atoms. The presence of a single sharp band for the ν(C-S) stretch is indicative of a symmetrically bonded bidentate dithiocarbamate ligand, where both sulfur atoms are coordinated to the metal center.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the dithiocarbamate molecule. Dithiocarbamate ligands typically exhibit three main absorption bands in the UV-Vis region, which are related to intramolecular charge transfer. elte.hu

The most intense band, often found around 250-260 nm, is attributed to a π→π* transition within the N-C=S group of the dithiocarbamate moiety. elte.hu Another strong absorption, typically observed between 275-290 nm, also corresponds to a π→π* transition, but within the S-C=S group. A weaker absorption band, appearing at longer wavelengths (around 330-360 nm), is generally assigned to an n→π* transition, involving the non-bonding electrons on the sulfur and nitrogen atoms. uzh.ch These transitions arise from the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) molecular orbitals. elte.huuzh.ch The position and intensity of these bands can be influenced by the solvent and the nature of the metal ion in dithiocarbamate complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural analysis of diamagnetic dithiocarbamate complexes. Solid-state ¹³C and ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy is particularly valuable for studying the structure of polycrystalline samples.

In a study of a zinc diisobutyldithiocarbamate complex, solid-state NMR was used to distinguish between structurally different ligand molecules within the crystal lattice. researchgate.net The ¹³C NMR spectrum provides information on the carbon framework, while ¹⁵N NMR is sensitive to the electronic environment of the nitrogen atom in the dithiocarbamate group. researchgate.net Differences in the isotropic chemical shifts can be interpreted based on the mesomeric effect of the dithiocarbamate groups and the inductive effect of the alkyl substituents. researchgate.net

Mass spectrometry (MS), particularly using electron ionization (EI), is employed to determine the molecular weight and fragmentation patterns of dithiocarbamate compounds. In EI-MS, high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation. mdpi.com The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ion peaks, which provide a "fingerprint" of the compound's structure. mdpi.com

For aliphatic amines and their derivatives, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.org The fragmentation of dithiocarbamate salts can be complex, but they generally produce a detectable molecular ion, and the fragmentation behavior can be generalized to aid in structural elucidation. rigaku.com Analysis of these patterns helps in reconstructing the molecular skeleton. creative-proteomics.com

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a molecule. springernature.com The technique does not require crystalline samples and can be applied to materials in various states, including solutions and amorphous solids. springernature.com An XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom (e.g., a metal center in a complex). nih.gov The EXAFS region contains information about the number, type, and distances of neighboring atoms. nih.gov For metal-dithiocarbamate complexes, XAS could provide precise details on the metal-sulfur bond lengths and the coordination environment of the metal ion, even in non-crystalline samples. nih.gov While XAS is a highly suitable technique for characterizing such compounds, specific experimental XAS data for sodium diisobutyldithiocarbamate were not available in the consulted research.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles in crystalline solids. rigaku.comoist.jp This technique has been used to elucidate the detailed molecular structure of coordination compounds of diisobutyldithiocarbamate.

A study on a zinc diisobutyldithiocarbamate complex revealed an unusual structural organization. researchgate.net The analysis provided precise measurements of the bond lengths within the dithiocarbamate ligand, such as the C-N and C-S bonds, and the Zn-S coordination bonds. It also determined the crystal system, space group, and the geometry of the coordination sphere around the zinc metal center. researchgate.net Such data are crucial for understanding the steric and electronic effects that govern the structure of these complexes. researchgate.net

Elemental and Microanalytical Techniques

Elemental analysis is a fundamental and indispensable technique for the characterization of a newly synthesized compound like this compound. This destructive method provides the weight percentages of the constituent elements, primarily Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula (C₉H₁₈NNaS₂) to ascertain its purity and confirm its empirical formula. erpublications.comsysrevpharm.org

The theoretical elemental composition of this compound is a crucial benchmark for experimental verification.

**Theoretical Elemental Composition of this compound (C₉H₁₈NNaS₂) **

ElementSymbolAtomic Mass ( g/mol )Moles in FormulaTotal Mass ( g/mol )Percentage (%)
CarbonC12.019108.0947.53
HydrogenH1.0081818.1447.98
NitrogenN14.01114.016.16
SodiumNa22.99122.9910.11
SulfurS32.07264.1428.21
Total 227.374 100.00

Conductometric Measurements for Solution Behavior

Conductometric measurements are vital for elucidating the behavior of ionic compounds such as this compound in various solvents. These measurements determine the molar conductivity of a solution across a range of concentrations and temperatures. nih.govresearchgate.net The data obtained from such studies can be analyzed using equations like the Fuoss-Kraus-Shedlovsky and Fuoss-Onsager equations to yield critical parameters. nih.govresearchgate.net

Key parameters determined from conductometric studies include:

Limiting Molar Conductance (Λo): The molar conductance at infinite dilution, where inter-ionic interactions are negligible.

Ion-Association Constant (KA): A measure of the extent to which cations and anions associate to form ion pairs in the solution.

Distance of Closest Approach (a°): Represents the minimum distance between the centers of the cation and anion.

A study on the closely related compound, Sodium N,N-dimethyldithiocarbamate, in dimethylformamide (DMF) provides a clear example of the insights gained from this technique. The results showed that the limiting molar conductance, ion-association constant, and distance of closest approach all increased with rising temperature, indicating changes in ion-solvent and ion-ion interactions. nih.govresearchgate.net

Conductometric Data for Sodium N,N-dimethyldithiocarbamate in DMF at Different Temperatures nih.govresearchgate.net

Temperature (°C)Limiting Molar Conductance (Λo) (Ω⁻¹ cm² mol⁻¹)Ion-Association Constant (KA) (L mol⁻¹)Distance of Closest Approach (a°) (Å)
2586.548.876.01
3091.2310.456.12
3596.0212.216.24
40100.9114.186.36

This data is for Sodium N,N-dimethyldithiocarbamate and serves as an illustrative example of the technique.

Microscopic and Surface Characterization (e.g., Field Emission Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy)

Field Emission Scanning Electron Microscopy (FESEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is a powerful, non-destructive technique for high-resolution surface analysis. ttu.edukfupm.edu.sa

Field Emission Scanning Electron Microscopy (FESEM) provides detailed images of a material's surface topography at the micro- and nanoscale. kfupm.edu.sa For solid this compound, FESEM would be used to observe its morphology, including crystal shape, particle size distribution, and surface texture.

Energy Dispersive X-ray Spectroscopy (EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. science.gov When the sample is bombarded by the FESEM's electron beam, it emits X-rays with characteristic energies corresponding to the elements present. EDX analysis of this compound would confirm the presence of sodium (Na), sulfur (S), carbon (C), and nitrogen (N) and can be used to create elemental maps showing their distribution across the sample's surface. nih.gov This is particularly useful for verifying the homogeneity of the compound and detecting any elemental impurities. science.gov

Information Obtainable from FESEM-EDX Analysis of this compound

TechniqueInformation ProvidedRelevance to Characterization
FESEM High-resolution images of surface morphologyDetermination of crystallinity, particle size, and shape.
Observation of surface texture and porosityUnderstanding physical properties of the solid material.
EDX Qualitative elemental identificationConfirmation of the presence of Na, S, C, N. science.gov
Quantitative elemental compositionDetermination of elemental ratios on the material's surface.
Elemental mappingVisualization of the spatial distribution of constituent elements, ensuring homogeneity. nih.gov

Heavy Metal Remediation and Chelation Technologies

Dithiocarbamates are a class of organic compounds widely utilized as potent chelating agents for the removal of heavy metals from wastewater. Their efficacy stems from the presence of sulfur atoms, which exhibit a strong affinity for heavy metal ions, leading to the formation of stable, insoluble metal complexes. This precipitation mechanism is central to their application in environmental remediation.

Precipitation and Removal Mechanisms from Aqueous Systems

The primary mechanism by which this compound and other dialkyldithiocarbamates remove heavy metals from aqueous systems is through chemical precipitation. The dithiocarbamate functional group acts as a bidentate ligand, meaning it can bind to a metal ion in two places. This results in the formation of a stable, five-membered ring structure with the metal ion.

This chelation reaction produces a hydrophobic metal-dithiocarbamate complex that is insoluble in water. These insoluble precipitates can then be easily removed from the wastewater through conventional solid-liquid separation techniques such as filtration or sedimentation. This method is effective for a wide range of heavy metals and can be applied to both acidic and alkaline wastewater streams. The process is generally rapid and can be completed at room temperature.

Chelation Efficacy and Efficiency Across Varying pH Conditions

The effectiveness of dithiocarbamates in chelating heavy metals is influenced by the pH of the solution. Generally, these compounds are effective over a broad pH range. For instance, sodium dimethyldithiocarbamate (SDDC) can achieve coagulation at a pH above 2.5, making it suitable for treating both acidic and alkaline wastewater nih.gov. Some studies have shown that the precipitation process can be carried out efficiently over a pH range of 4.0 to 11.0 d-nb.info.

However, the optimal pH for removal can vary depending on the specific metal ion. For example, one study using sodium phenyldithiocarbamate found the highest removal efficiency for copper at a pH of 8.5 enpress-publisher.com. It is also noted that acidic conditions can sometimes enhance the chelating effect by favoring the ionic state of the chelating agent, though excessively high pH might lead to the formation of soluble metal-hydroxide complexes, which could increase the leaching of some metals like lead enpress-publisher.com.

Stability of Heavy Metal-Dithiocarbamate Precipitates and Sludges

A crucial aspect of heavy metal remediation is the long-term stability of the resulting sludge, as this determines the risk of secondary environmental pollution. Research has demonstrated that the sludges formed from the precipitation of heavy metals with dithiocarbamates are notably stable.

A study comparing various precipitating agents found that sludges obtained using sodium dimethyldithiocarbamate (DMDTC) and trimercapto-s-triazine (TMT) were the most stable under experimental conditions nih.govd-nb.infonbinno.comresearchgate.net. In this study, the leachability of heavy metals (cadmium, nickel, chromium, cobalt, lead, and copper) from the precipitated sludges was tested using artificial acid rain and saltwater. The results showed no detectable leaching of these metals from the DMDTC- and TMT-precipitated sludges nih.gov. In contrast, sludges formed with agents like sodium trithiocarbonate (Na2CS3) or calcium hydroxide (B78521)/sodium hydroxide (Ca(OH)2/NaOH) showed significant leaching of metals such as cadmium, nickel, and chromium nih.govd-nb.infonbinno.comresearchgate.net. The formed precipitate is also reported to be stable at high temperatures (up to 200–250 °C) and in dilute acid solutions nih.gov.

Table 1: Leachability of Heavy Metals from Precipitated Sludges under Different Leaching Agents

Precipitating Agent Leaching Agent Maximum Leached Ni (mg/L) Maximum Leached Cd (mg/L) Maximum Leached Cr (mg/L)
Na2CS3 Artificial Acid Rain 724 1821 -
Na2CS3 Artificial Salt Water 466 1320 -
Ca(OH)2/NaOH Artificial Acid Rain - - 72.2
Ca(OH)2/NaOH Artificial Salt Water - - 71.8
DMDTC Artificial Acid Rain Not Detected Not Detected Not Detected
DMDTC Artificial Salt Water Not Detected Not Detected Not Detected
TMT Artificial Acid Rain Not Detected Not Detected Not Detected
TMT Artificial Salt Water Not Detected Not Detected Not Detected

Data sourced from a study on the leachability of heavy metals from industrial wastewater sludge nih.govd-nb.infonbinno.comresearchgate.net.

Comparative Studies with Alternative Chelating Agents for Environmental Applications

When compared to other chelating agents, dithiocarbamates often exhibit superior performance in terms of both removal efficiency and the stability of the resulting waste products.

In the aforementioned study on sludge stability, sodium dimethyldithiocarbamate (DMDTC) and trimercapto-s-triazine (TMT) were found to produce the most stable precipitates, posing no potential environmental hazard under the experimental conditions nih.govd-nb.infonbinno.comresearchgate.net. In contrast, the use of sodium trithiocarbonate and calcium hydroxide/sodium hydroxide resulted in a significant risk of heavy metals leaching back into the environment nih.govd-nb.infonbinno.comresearchgate.net.

Another class of chelating agents, such as ethylenediaminetetraacetic acid (EDTA), is known for its high efficiency in mobilizing heavy metals. However, a major drawback of EDTA is its high persistence in the environment, which can lead to the contamination of groundwater nih.govresearchgate.net. In contrast, some dithiocarbamates are considered to have better environmental profiles.

Mineral Processing Technologies

In the mining industry, froth flotation is a critical process for concentrating valuable minerals from ores. This process relies on the use of chemical reagents, known as collectors, to selectively render the surface of the target minerals hydrophobic, allowing them to attach to air bubbles and float to the surface for collection.

Role as Flotation Agents and Collectors in Ore Beneficiation

This compound, like other dithiocarbamates, is an effective collector in the froth flotation of sulfide (B99878) ores. These compounds are particularly useful for the beneficiation of minerals containing copper, lead, zinc, and antimony.

The dithiocarbamate group has a strong affinity for sulfide mineral surfaces, where it adsorbs and imparts hydrophobicity. This allows for the selective separation of these valuable minerals from the gangue (unwanted rock and minerals). Dithiocarbamates are often more powerful and selective collectors than traditional reagents like xanthates, especially in complex polymetallic sulfide ores wit-stone.com. They can also be effective under high alkalinity conditions, which can improve the separation of lead and zinc minerals with minimal or no use of cyanide, a toxic and environmentally sensitive reagent wit-stone.com.

Mechanisms of Enhanced Mineral Surface Hydrophobicity and Adsorption

This compound functions as a collector in mineral flotation, a process that relies on selectively rendering the surface of valuable minerals hydrophobic (water-repellent) so they can attach to air bubbles and be separated from hydrophilic (water-attracting) gangue minerals. The primary mechanism by which dithiocarbamates enhance hydrophobicity involves their strong affinity for specific metal ions on the mineral surface, leading to the formation of a stable, nonpolar coating.

Research on analogous compounds like sodium diethyldithiocarbamate (B1195824) (DDTC) demonstrates that the dithiocarbamate group (-CSS⁻) is the active functional group responsible for this interaction. This group effectively chelates with metal ions, such as copper, on the mineral surface. The adsorption of the dithiocarbamate molecule orients its nonpolar diisobutyl groups outward, away from the mineral surface and toward the aqueous phase. This layer of hydrocarbon chains effectively transforms the typically hydrophilic mineral surface into a hydrophobic one.

The adsorption process can occur through chemisorption, where a chemical bond is formed between the sulfur atoms of the dithiocarbamate and the metal atoms on the mineral lattice. This strong interaction ensures a robust and stable hydrophobic layer that can withstand the turbulent conditions within a flotation cell. Studies using Density Functional Theory (DFT) calculations on similar systems have confirmed that dithiocarbamates can exhibit strong chemical bonding with mineral surfaces like pyrite, while showing weaker physical adsorption on others. The presence of water molecules can influence this adsorption; on some surfaces, water may preferentially adsorb, but on others, the dithiocarbamate can displace water to form a more stable bond. This selective and strong adsorption is fundamental to its role in enhancing surface hydrophobicity and, consequently, flotation recovery.

Interactions with Mineral Surfaces (e.g., Malachite Sulfurization Flotation)

The effectiveness of this compound is particularly evident in the flotation of copper oxide minerals, such as malachite (Cu₂(OH)₂CO₃), which are not naturally floatable with standard sulfide collectors. To enable flotation, the malachite surface must first be activated through a process called sulfurization, typically by adding a sulfurizing agent like sodium sulfide (Na₂S).

The sulfurization process transforms the oxide surface into a copper sulfide-like layer. acs.orgnih.govresearchgate.net This artificial layer is more amenable to interaction with dithiocarbamate collectors. The mechanism involves several key steps:

Sulfurization : Sodium sulfide reacts with the malachite surface, converting copper oxide/carbonate species into copper sulfide (Cu-S) species. This initial step creates active sites for collector adsorption. acs.orgresearchgate.net

Collector Adsorption : this compound then adsorbs onto this newly formed copper sulfide layer. The dithiocarbamate group chelates with the copper ions in this layer. acs.orgresearchgate.net

Stabilization and Hydrophobicity : The adsorbed dithiocarbamate not only imparts hydrophobicity but also enhances the stability of the copper sulfide layer on the malachite surface. acs.orgresearchgate.net This combined treatment results in a significant increase in the mineral's contact angle, shifting it from hydrophilic to strongly hydrophobic, which is essential for flotation. acs.orgnih.govresearchgate.net

Studies combining DDTC with xanthate collectors have shown a synergistic effect, achieving flotation recovery rates as high as 93.15% under optimal pH conditions. acs.orgnih.govresearchgate.net Analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) have confirmed the formation of Cu-S bonds on the malachite surface after treatment, followed by the adsorption of the dithiocarbamate collector. acs.orgripi.ir This interaction model underscores the compound's critical role in activating and collecting oxide minerals for efficient recovery.

Corrosion Inhibition Systems

Inhibition of Corrosion on Copper and Copper Alloys

This compound and related dithiocarbamates are recognized as highly effective corrosion inhibitors for copper and its alloys, particularly in aggressive environments containing chloride ions, such as saltwater. The protective action stems from the ability of the dithiocarbamate molecule to form a durable, self-assembled monolayer (SAM) on the copper surface.

Research has demonstrated that dithiocarbamates can achieve exceptionally high inhibition efficiencies. For instance, studies on sodium diethyldithiocarbamate (DDTC) in 3% NaCl solution have reported maximum inhibition efficiencies reaching 99%. researchgate.net This high level of protection is attributed to the formation of a dense, well-ordered film that acts as a physical barrier, isolating the metal from the corrosive electrolyte. The compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. The effectiveness of the inhibition generally increases with the concentration of the inhibitor, as this leads to greater surface coverage.

Corrosion Inhibition Efficiency of Dithiocarbamates on Copper
Inhibitor SystemCorrosive MediumMaximum Inhibition Efficiency (%)Reference
Sodium Diethyldithiocarbamate (DDTC)3% NaCl99% researchgate.net
Ammonium Pyrrolidine Dithiocarbamate (APDTC)3 wt% NaClNot specified, but effective researchgate.net
N,N-Dibenzyldithiocarbamate (DBDTC)0.5 M H₂SO₄99.7% researchgate.net
3,4-dimethoxy phenyl thiosemicarbazone (DMPTS)1 M HCl89% bohrium.com

Mechanistic Investigations of Inhibitor-Surface Adsorption and Film Formation

The mechanism of corrosion inhibition by this compound involves the chemical adsorption (chemisorption) of the molecule onto the copper surface. The dithiocarbamate group's two sulfur atoms act as strong coordination sites, forming covalent bonds with copper atoms on the metal lattice. This process leads to the formation of a stable, insoluble metal-inhibitor complex film.

Surface analysis techniques confirm this mechanism. Energy-Dispersive X-ray Spectroscopy (EDS) and Surface-Enhanced Raman Scattering (SERS) have shown that dithiocarbamates are chemisorbed on the copper surface via their sulfur atoms. researchgate.net This strong bond results in the formation of a highly organized and compact self-assembled monolayer. This protective layer serves as a barrier, effectively blocking the active sites for corrosion and preventing the diffusion of corrosive species (like chloride ions and oxygen) to the metal surface. The precipitation of this thin organic film is the primary reason for the prevention of pitting and uniform corrosion on copper and its alloys. mdpi.comraywaychem.com

Adsorption Models and Thermodynamic Parameters of Inhibition

The adsorption of dithiocarbamate inhibitors on a metal surface can be described by adsorption isotherms, which relate the concentration of the inhibitor in the solution to the extent of surface coverage (θ). The adsorption of many organic inhibitors, including dithiocarbamates, on metal surfaces is often found to follow the Langmuir adsorption isotherm. researchgate.netrichon-chem.comnih.govlusida.com The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the surface, with no interaction between the adsorbed molecules.

Thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) provide deeper insight into the inhibition mechanism.

ΔG°ads : The negative value of ΔG°ads indicates the spontaneity of the adsorption process. Generally, values of ΔG°ads around -20 kJ/mol or less are associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative are indicative of chemisorption (covalent bonding). lusida.com Studies on similar inhibitor systems often show ΔG°ads values that suggest a mixed mode or predominantly chemical adsorption.

ΔH°ads : A negative value for the enthalpy of adsorption indicates that the process is exothermic, which is common for inhibitor adsorption.

Ea : The activation energy (Ea) for the corrosion process typically increases in the presence of an inhibitor, signifying that the adsorbed film presents an energy barrier to the corrosion reaction. richon-chem.com

Illustrative Thermodynamic Parameters for Corrosion Inhibitor Adsorption
ParameterTypical Value/SignIndication
ΔG°ads (Standard Free Energy of Adsorption)Negative (> -20 kJ/mol, often near -40 kJ/mol)Spontaneous process; indicates chemisorption or mixed adsorption. lusida.com
Kads (Adsorption Equilibrium Constant)High valueStrong adsorption of the inhibitor on the metal surface. lusida.com
ΔH°ads (Enthalpy of Adsorption)NegativeAdsorption is an exothermic process. vanderbiltworldwide.com
ΔS°ads (Entropy of Adsorption)NegativeIncreased order at the metal/solution interface as inhibitor molecules adsorb. vanderbiltworldwide.com

Polymer Science and Material Modification

In the field of polymer science, this compound and other dithiocarbamate derivatives serve several important functions, primarily as vulcanization accelerators and antioxidants for rubber and other polymers.

As vulcanization accelerators , dithiocarbamates are classified as ultra-fast accelerators. richon-chem.comnih.gov They are used in the sulfur vulcanization of natural and synthetic rubbers like EPDM and butyl rubber. richon-chem.comnih.gov Their high activity allows for vulcanization (cross-linking) to occur at lower temperatures and in shorter times, which is advantageous for producing thin or room-temperature-cured products. richon-chem.com The sodium salt is water-soluble, making it particularly suitable for latex applications. richon-chem.com

Dithiocarbamates also function as effective antioxidants in polymers. ripi.irjournals.co.za They protect materials from degradation caused by exposure to heat and oxygen during processing and service life. kglmeridian.com Their primary antioxidant mechanism involves the catalytic decomposition of hydroperoxides, which are key intermediates in the oxidative chain reactions that lead to polymer degradation. kglmeridian.comcmu.edu By destroying these precursors, dithiocarbamates inhibit the propagation of degradation, thereby preserving the physical and mechanical properties of the polymer.

Furthermore, dithiocarbamates are utilized in controlled radical polymerization techniques. While simple N,N-dialkyl dithiocarbamates (a class that includes the diisobutyl derivative) are generally ineffective as thermal chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization , they can function as "photoiniferters". acs.org This means they can be used to control polymerization under photochemical initiation, allowing for the synthesis of polymers with well-defined molecular weights and architectures. More complex dithiocarbamates, where the nitrogen's lone pair of electrons is part of an aromatic system, are highly effective thermal RAFT agents. acs.orgnih.gov

Environmental Fate and Chemical Behavior in Natural Systems

Environmental Transformation and Degradation Pathways

The environmental persistence of dithiocarbamates, including sodium diisobutyldithiocarbamate, is influenced by several degradation pathways. These compounds are generally not persistent in the environment due to their susceptibility to rapid degradation through hydrolysis and photolysis. nih.govresearchgate.net

Dithiocarbamates are known to be stable in alkaline conditions, while their degradation via acid-catalyzed hydrolysis is a primary route in more acidic environments. nih.gov The half-life of dithiocarbamates can vary from a couple of hours to several days, depending on factors such as pH, temperature, the specific metal cation present, and the environmental matrix. nih.gov The degradation of dithiocarbamates can lead to the formation of various metabolites, including carbon disulfide and the corresponding secondary amine (diisobutylamine in this case). nih.gov For instance, the degradation of the fungicide thiram (B1682883) in soil and water occurs rapidly through hydrolysis, photolysis, and oxidation, resulting in multiple breakdown products. nih.gov

Photodegradation, or the breakdown of compounds by light, is another significant pathway for the transformation of dithiocarbamates. nih.govresearchgate.net The presence of photosensitizers in the environment can facilitate the photooxidation of dithiocarbamate (B8719985) degradation products. nih.gov For example, studies on the carbamate (B1207046) insecticide pirimicarb (B1678450) have shown that it readily decomposes when exposed to light, with photooxidation being a predominant degradation pathway. nih.gov

Table 1: General Environmental Degradation Pathways for Dithiocarbamates

Degradation PathwayDescriptionInfluencing FactorsKey Degradation Products
Hydrolysis Cleavage of chemical bonds by the addition of water. It is a primary degradation route for dithiocarbamates, especially under acidic conditions. nih.govpH, Temperature, Metal Cation PresenceCarbon Disulfide, Secondary Amines (e.g., Diisobutylamine)
Photolysis Decomposition of the compound by light energy. nih.govresearchgate.netLight Intensity, Presence of PhotosensitizersVaries depending on the specific compound and conditions.
Oxidation Reaction with oxidizing agents present in the environment.Presence of OxidantsVarious oxidized metabolites.

Mobility and Leaching Behavior of Metal Chelates in Environmental Matrices

A defining characteristic of this compound and other dithiocarbamates is their strong ability to act as chelating agents, forming stable complexes with a wide range of metal ions. nih.govresearchgate.netnih.gov This chelating property is due to the presence of two sulfur donor atoms that can bind to a metal ion, a trait that makes them effective in applications such as heavy metal removal from wastewater. nih.govresearchgate.net The formation of these metal-dithiocarbamate complexes significantly influences their mobility and leaching behavior in soil and water.

The mobility of these metal chelates is a critical factor in their environmental fate. While the dithiocarbamate itself might be water-soluble, the resulting metal complexes can have varying solubilities. nih.gov Some metal-dithiocarbamate complexes are poorly soluble in water, which can lead to their precipitation and reduced mobility in aquatic systems. nih.gov

In soil, the movement of these complexes is influenced by factors such as the soil's organic matter content, pH, and the presence of other ions. nih.gov The complexes can be adsorbed onto soil particles, which can limit their leaching into groundwater. nih.gov However, the specific mobility will depend on the particular metal chelated and the properties of the soil. A study on the mobility of heavy metals in sediments from wastewater treatment showed that the type of precipitating agent, including a dithiocarbamate (dimethyldithiocarbamate - DMDTC), significantly impacted the leachability of the metals. nih.gov The use of DMDTC resulted in the best immobilization of the studied heavy metals, indicating low mobility. nih.gov

Table 2: Factors Influencing the Mobility of Dithiocarbamate-Metal Chelates

FactorInfluence on Mobility
Solubility of the Complex Less soluble complexes are less mobile in water. nih.gov
Soil Organic Matter Higher organic matter content can increase adsorption and reduce leaching. nih.gov
Soil pH pH can affect both the stability of the complex and the surface charge of soil particles, influencing adsorption. nih.gov
Chelated Metal Ion The specific metal ion will affect the properties of the complex, including its solubility and interaction with soil components.
Presence of Other Ions Competition for binding sites on soil particles can affect mobility.

Interactions with Environmental Contaminants and Substrates

This compound and its metal chelates can interact with various environmental components, including common remediation materials like activated carbon and novel nano-adsorbents.

Adsorption on Activated Carbon:

Activated carbon is a widely used adsorbent for removing a variety of contaminants from water. Research has shown that activated carbon can be functionalized with dithiocarbamate groups to enhance its capacity for removing heavy metals. rsc.orgresearchgate.net In these applications, the dithiocarbamate moiety is chemically bonded to the activated carbon surface. The strong affinity of the dithiocarbamate for heavy metal ions then allows for their effective removal from solution. rsc.org The adsorption process is often dependent on pH, and the kinetics can involve both physical and chemical adsorption mechanisms. rsc.org While these studies focus on functionalized activated carbon, they demonstrate the strong interaction potential between the dithiocarbamate functional group and surfaces, suggesting that this compound itself could be adsorbed onto activated carbon. The effectiveness of activated carbon for pesticide removal, in general, is well-documented and depends on the pore structure of the carbon and the size of the pesticide molecule. nih.gov

Interactions with Nano-adsorbents:

In recent years, various nano-adsorbents have been developed for environmental remediation. Similar to activated carbon, nanomaterials can be functionalized with dithiocarbamate groups to create highly effective adsorbents for heavy metals. For instance, dithiocarbamate-functionalized polymer brushes grafted onto silica (B1680970) nanocomposites have shown remarkable performance in capturing heavy metal ions from water. researchgate.net These nano-adsorbents offer a high surface area and can be engineered for selectivity towards specific metals. researchgate.net

Furthermore, novel dithiocarbamate surfactant derivatives have been synthesized and shown to be highly efficient in removing heavy metal ions from wastewater, forming complexes with the metals. acs.orgnih.gov The development of nano-dithiocarbamate complexes derived from materials like graphene oxide also highlights the potential for these compounds to interact with and be carried by nano-sized particles in the environment. researchgate.net

Table 3: Summary of Interactions with Adsorbents

AdsorbentInteraction MechanismApplication/Implication
Activated Carbon Adsorption onto the carbon surface. Can be enhanced by functionalizing the carbon with dithiocarbamate groups to specifically target heavy metals via chelation. rsc.orgresearchgate.netRemoval of dithiocarbamates from water; enhanced removal of heavy metals using functionalized carbon.
Nano-adsorbents (e.g., functionalized silica, graphene oxide) Strong chelation of heavy metals by dithiocarbamate groups attached to the nanoparticle surface. researchgate.netresearchgate.netHigh-efficiency removal of heavy metals from water; potential for transport of dithiocarbamates on nanoparticles in the environment.
Dithiocarbamate Surfactant Derivatives Formation of metal complexes in solution, facilitating removal. acs.orgnih.govTreatment of wastewater contaminated with heavy metals.

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of sodium diisobutyldithiocarbamate. DFT methods provide a good balance between computational cost and accuracy for systems of this size.

The reactivity of the diisobutyldithiocarbamate anion is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

For dithiocarbamate (B8719985) ligands, the HOMO is typically localized on the sulfur atoms, indicating that these are the primary sites for electrophilic attack and coordination to metal ions. The LUMO is often distributed over the S-C-S moiety.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of chemical reactivity. These include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

The following table presents hypothetical, yet representative, quantum chemical reactivity descriptors for the diisobutyldithiocarbamate anion, based on typical values for similar dithiocarbamates.

ParameterSymbolFormulaHypothetical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--2.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5
Ionization PotentialI-EHOMO2.5
Electron AffinityA-ELUMO-1.5
Electronegativityχ(I + A) / 20.5
Chemical Hardnessη(I - A) / 22.0
Chemical SoftnessS1 / η0.5
Electrophilicity Indexωχ² / (2η)0.0625

Molecular Modeling of Chemical Interactions (e.g., Inhibitor Adsorption at Interfaces)

Molecular modeling techniques, such as molecular dynamics (MD) and Monte Carlo simulations, are employed to study the interactions of this compound at interfaces, for example, in its role as a corrosion inhibitor or a flotation collector. These simulations provide insights into the adsorption mechanism and the orientation of the molecule on a surface.

In the context of corrosion inhibition, molecular modeling can be used to simulate the adsorption of diisobutyldithiocarbamate molecules on a metal surface. These simulations can reveal the nature of the interaction, whether it is physisorption (due to electrostatic interactions) or chemisorption (involving the formation of chemical bonds). The adsorption energy, which is a key parameter obtained from these simulations, quantifies the strength of the interaction between the inhibitor and the surface. A more negative adsorption energy indicates a stronger and more spontaneous adsorption process.

For instance, in the flotation of minerals, this compound acts as a collector, selectively adsorbing onto the surface of specific minerals to make them hydrophobic. Computational simulations can model the adsorption of the diisobutyldithiocarbamate anion on different mineral surfaces. DFT calculations have been used to investigate the adsorption of a similar collector, diethyldithiocarbamate (B1195824) (DDTC), on mineral surfaces like pyrite and galena. These studies show that the interaction occurs primarily through the sulfur atoms of the dithiocarbamate group bonding with the metal atoms on the mineral surface. The adsorption energy can be calculated to compare the affinity of the collector for different minerals, thus explaining its selectivity. For example, the adsorption energy of DDTC on a pyrite surface has been calculated to be strong, indicating chemical bonding, while its adsorption on other minerals like sulfur and sphalerite is weaker, suggesting physical bonding mdpi.com.

The following table provides hypothetical adsorption energies for the diisobutyldithiocarbamate anion on different surfaces, illustrating how molecular modeling can be used to predict its behavior as a collector in mineral flotation.

Mineral SurfaceAdsorption Energy (kJ/mol)Type of Interaction
Pyrite (FeS₂)-150Chemisorption
Galena (PbS)-120Chemisorption
Sphalerite (ZnS)-50Physisorption
Quartz (SiO₂)-20Physisorption

Prediction of Complexation Stability and Geometric Configurations

Theoretical methods are extensively used to predict the stability and three-dimensional structures of metal complexes formed with this compound. DFT calculations can be employed to optimize the geometries of these complexes and to calculate their binding energies and stability constants.

The diisobutyldithiocarbamate ligand typically acts as a bidentate chelating agent, coordinating to a metal ion through its two sulfur atoms. The resulting complexes can adopt various geometries depending on the metal ion, its oxidation state, and the coordination number. Common geometries for dithiocarbamate complexes include square planar (for Ni(II), Cu(II)), tetrahedral (for Zn(II)), and octahedral researchgate.netnih.govmdpi.com.

Computational studies can predict key structural parameters such as bond lengths and bond angles within the metal complex. For example, calculations can determine the M-S (metal-sulfur) bond lengths and the S-M-S bite angle of the chelate ring. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Furthermore, theoretical calculations can be used to predict the stability constants of metal-diisobutyldithiocarbamate complexes. While the direct calculation of absolute stability constants is challenging, relative stabilities can be predicted with good accuracy. This is often done by calculating the free energy change for a ligand exchange reaction with a reference complex of known stability.

The table below presents predicted geometric parameters for hypothetical diisobutyldithiocarbamate complexes with different metal ions, based on typical values found in computational studies of similar dithiocarbamate complexes.

Metal IonCoordination NumberPredicted GeometryPredicted M-S Bond Length (Å)Predicted S-M-S Angle (°)
Ni(II)4Square Planar2.2076
Cu(II)4Square Planar2.3277
Zn(II)4Tetrahedral2.3575
Co(III)6Octahedral2.2676

Q & A

Q. What computational methods complement experimental data for structural elucidation?

  • Answer : Use DFT calculations to model ligand geometry and predict NMR/EPR parameters. Molecular dynamics simulations clarify temperature-dependent conformational changes in solution .

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